4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine
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Overview
Description
4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine is a chemical compound with the molecular formula C17H27N3O2 and a molecular weight of 305.42 g/mol . This compound is known for its versatility and is used in various specialized applications. It is a clear, pale liquid with a boiling point of 384.02°C and a melting point of 117.32°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine typically involves the reaction of 4-aminobenzylamine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .
Scientific Research Applications
4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, leading to the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butoxycarbonylamino-1-(4-nitrobenzyl)piperidine
- 4-Tert-butoxycarbonylamino-1-(4-methylbenzyl)piperidine
- 4-Tert-butoxycarbonylamino-1-(4-chlorobenzyl)piperidine
Uniqueness
4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its tert-butoxycarbonyl group provides stability and protection during synthesis, making it a valuable compound in organic chemistry .
Properties
Molecular Formula |
C17H27N3O2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[(4-aminophenyl)methyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-15-8-10-20(11-9-15)12-13-4-6-14(18)7-5-13/h4-7,15H,8-12,18H2,1-3H3,(H,19,21) |
InChI Key |
WDXXUJZDWWVICV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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